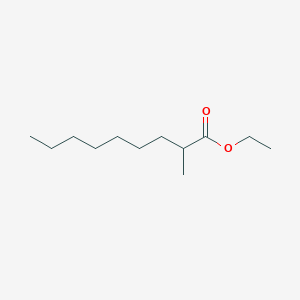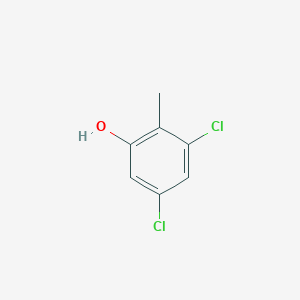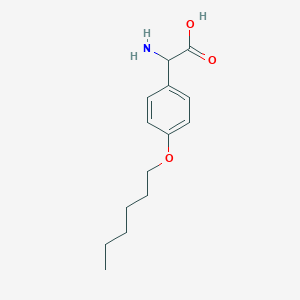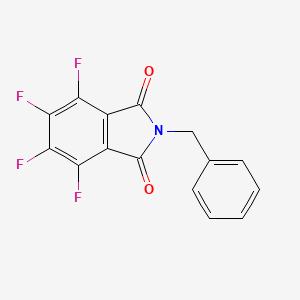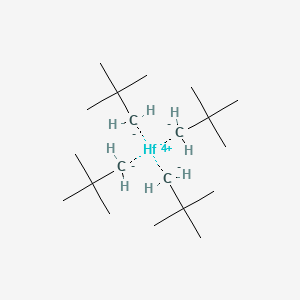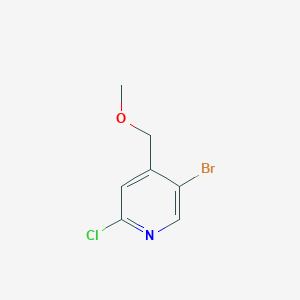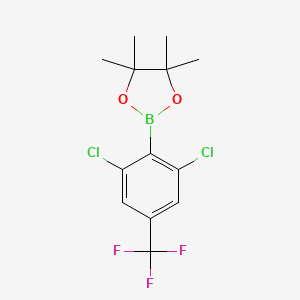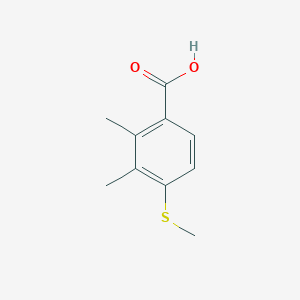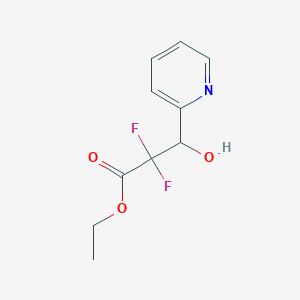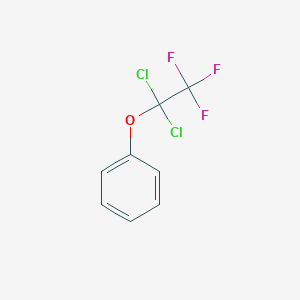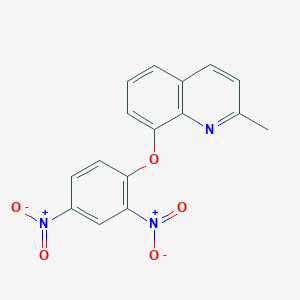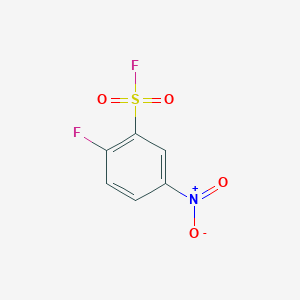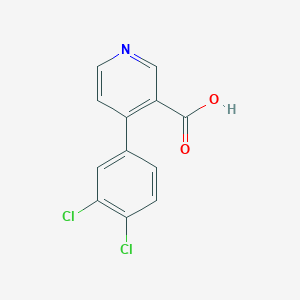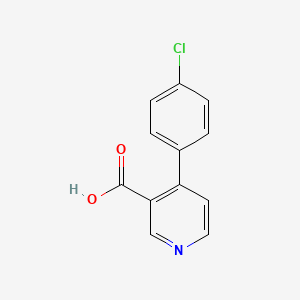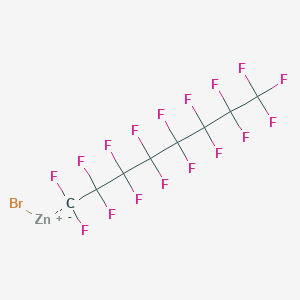
Perfluorooctylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluorooctylzinc bromide is a chemical compound that belongs to the class of organozinc compounds. It is characterized by the presence of a perfluorooctyl group attached to a zinc atom, with a bromide ion as a counterion. This compound is known for its unique properties, including high thermal stability and resistance to chemical reactions, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of perfluorooctylzinc bromide typically involves the reaction of perfluorooctyl bromide with zinc metal. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
C8F17Br+Zn→C8F17ZnBr
This reaction is often conducted in a suitable solvent, such as tetrahydrofuran (THF), under reflux conditions to ensure complete reaction. Industrial production methods may involve the use of specialized reactors and purification techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Perfluorooctylzinc bromide can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the perfluorooctyl group is replaced by other nucleophiles. Common reagents for these reactions include halides, alkoxides, and amines.
Coupling Reactions: It is often used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Reduction Reactions: Under certain conditions, this compound can be reduced to form perfluorooctylzinc hydride, which can further react with various electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Perfluorooctylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicine: Research is ongoing into its use in the synthesis of fluorinated pharmaceuticals, which may exhibit unique pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism by which perfluorooctylzinc bromide exerts its effects is primarily through its ability to act as a nucleophile in various chemical reactions. The zinc atom in the compound can coordinate with electrophiles, facilitating the transfer of the perfluorooctyl group to the target molecule. This process often involves the formation of a transient organozinc intermediate, which then undergoes further reaction to yield the final product.
Comparison with Similar Compounds
Perfluorooctylzinc bromide can be compared with other similar compounds, such as:
Perfluorooctyl bromide: Unlike this compound, perfluorooctyl bromide does not contain a zinc atom and is primarily used as a starting material for the synthesis of organozinc compounds.
Perfluorooctyl iodide: This compound is similar in structure but contains an iodine atom instead of bromine. It exhibits different reactivity and is used in different types of chemical reactions.
Perfluorooctyl lithium: This compound contains a lithium atom instead of zinc and is used in different synthetic applications, particularly in the formation of carbon-lithium bonds.
This compound is unique in its combination of a perfluorinated alkyl group with a zinc atom, providing distinct reactivity and stability compared to other organometallic compounds.
Properties
IUPAC Name |
bromozinc(1+);1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F17.BrH.Zn/c9-1(10)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)25;;/h;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZDEBARNQEUHO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-](C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8BrF17Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
